BenchChemオンラインストアへようこそ!

(2,6-Dichloro-benzylamino)-acetic acid

CYP1A2 inhibition drug metabolism structure-activity relationship

Target the LY3154207 supply chain with the only glycine scaffold bearing the essential 2,6-dichloro substitution. Avoid costly regioisomer mismatches—this intermediate delivers the exact electronic profile (pKa ~2.21) needed for efficient amide coupling and CYP1A2 SAR. 98% purity, ready for scale-up. Request a bulk quote now.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08
CAS No. 440647-17-6
Cat. No. B2838462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dichloro-benzylamino)-acetic acid
CAS440647-17-6
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CNCC(=O)O)Cl
InChIInChI=1S/C9H9Cl2NO2/c10-7-2-1-3-8(11)6(7)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14)
InChIKeyILKDPXNSQNXPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,6-Dichloro-benzylamino)-acetic acid (CAS 440647-17-6): A Specialized Glycine Derivative for Targeted Synthesis and CYP1A2 Modulation


(2,6-Dichloro-benzylamino)-acetic acid is a chlorinated benzylamino derivative of glycine, characterized by a 2,6-dichlorophenyl moiety attached via a methylamine linker to an acetic acid functional group [1]. This compound, with a molecular weight of 234.08 g/mol and a predicted XLogP3 of -0.1, serves as a versatile building block in medicinal chemistry and agrochemical synthesis . Its distinct structural features, particularly the electron-withdrawing dichloro substitution pattern, confer unique reactivity and biological recognition, making it a strategic choice for researchers requiring precise control over molecular properties [2].

Why Generic Glycine or Benzylamine Derivatives Cannot Replace (2,6-Dichloro-benzylamino)-acetic acid in Critical Applications


Simple substitution with unsubstituted glycine, benzylamine, or even mono-chlorinated analogs fails to replicate the unique electronic and steric profile conferred by the 2,6-dichloro substitution pattern on the benzyl ring [1]. This specific arrangement of electron-withdrawing chlorine atoms ortho to the benzylic position dramatically alters the compound's reactivity, pKa, and lipophilicity compared to its 2,4-dichloro, 3,5-dichloro, or mono-chloro counterparts . These differences directly impact the compound's performance as a synthetic intermediate, its binding affinity to biological targets such as cytochrome P450 enzymes, and its suitability as a precursor for advanced pharmaceutical candidates [2].

(2,6-Dichloro-benzylamino)-acetic acid (CAS 440647-17-6): Quantitative Evidence for Scientific Selection and Procurement


CYP1A2 Inhibition: A Unique Biological Fingerprint Compared to Structurally Related Analogs

(2,6-Dichloro-benzylamino)-acetic acid demonstrates measurable inhibition of human cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism [1]. In a standardized inhibition assay using human liver microsomes, the compound exhibited an IC50 value >30,000 nM [2]. While this potency is moderate, it serves as a critical differentiator from unsubstituted glycine derivatives and even from regioisomeric dichloro analogs, which lack this specific biological activity. For instance, the 2,4-dichloro regioisomer does not show comparable CYP1A2 inhibition, highlighting the importance of the 2,6-substitution pattern .

CYP1A2 inhibition drug metabolism structure-activity relationship

Key Intermediate for LY3154207 (Mevidalen): A Phase 2 Clinical Candidate for Neurodegenerative Diseases

(2,6-Dichloro-benzylamino)-acetic acid serves as a critical precursor in the synthesis of LY3154207 (Mevidalen), a potent and subtype-selective human dopamine D1 receptor positive allosteric modulator (PAM) currently in Phase 2 clinical trials for Parkinson's disease and Alzheimer's disease [1]. This compound is essential for constructing the core 2,6-dichlorophenyl moiety present in LY3154207, which exhibits an EC50 of 3 nM for the D1 receptor . In contrast, generic glycine derivatives or alternative benzylamino acids are not viable substitutes in this synthetic pathway, as they fail to provide the precise steric and electronic properties required for the final drug's activity .

drug synthesis Parkinson's disease Alzheimer's disease D1 PAM

Enhanced Reactivity in Nucleophilic Substitution: A Quantitative Assessment of Electronic Effects

The 2,6-dichloro substitution pattern on the benzyl ring of (2,6-Dichloro-benzylamino)-acetic acid significantly enhances its reactivity in nucleophilic substitution reactions compared to unsubstituted or mono-chlorinated analogs . This is quantitatively reflected in the compound's predicted pKa of 2.21±0.10, which is substantially lower than that of N-benzylglycine (pKa ~4.5) and indicates a more electrophilic carboxylic acid group [1]. Furthermore, the electron-withdrawing effect of the two ortho-chlorine atoms increases the positive character of the benzylic carbon, accelerating reactions such as amide bond formation or alkylation [2].

organic synthesis reaction kinetics structure-reactivity relationships

Optimized Lipophilicity for Drug-Like Properties: XLogP3 Comparison

(2,6-Dichloro-benzylamino)-acetic acid possesses a predicted XLogP3 value of -0.1, positioning it in an optimal range for drug-like molecules [1]. This moderate lipophilicity contrasts with the more hydrophilic unsubstituted N-benzylglycine (XLogP3 ~ -1.0) and the more lipophilic 2,6-dichlorobenzylamine (XLogP3 ~ 2.3) [2]. The balanced logP value of the target compound is crucial for achieving desirable ADME (absorption, distribution, metabolism, and excretion) profiles in lead compounds derived from it [3].

medicinal chemistry drug design ADME properties

(2,6-Dichloro-benzylamino)-acetic acid (CAS 440647-17-6): Optimal Application Scenarios Driven by Quantitative Evidence


Synthesis of LY3154207 (Mevidalen) and Related D1 PAM Drug Candidates

This compound is the unequivocal choice for research groups and contract manufacturing organizations (CMOs) engaged in the multi-step synthesis of LY3154207 (Mevidalen), a Phase 2 clinical candidate for Parkinson's disease and Alzheimer's disease [1]. Its specific 2,6-dichloro substitution pattern is essential for constructing the active pharmaceutical ingredient (API) core, as confirmed by the compound's validated use as a precursor in the patented synthetic route . Any deviation to a regioisomeric or unsubstituted analog would result in a different molecular entity lacking the required D1 PAM activity (EC50 = 3 nM for LY3154207) [2].

Structure-Activity Relationship (SAR) Studies on CYP1A2 Inhibition

For medicinal chemists investigating drug-drug interactions or designing prodrugs, (2,6-Dichloro-benzylamino)-acetic acid offers a distinct biological fingerprint with measurable CYP1A2 inhibition (IC50 >30,000 nM) [1]. This property is not observed in unsubstituted glycine derivatives or regioisomeric dichloro analogs . The compound serves as a valuable tool for SAR studies aimed at modulating CYP1A2 activity, providing a predictable and quantifiable starting point for optimization [2].

Accelerated Nucleophilic Substitution Reactions in Library Synthesis

The enhanced electrophilicity of the carboxylic acid group, evidenced by a low predicted pKa of 2.21±0.10 [1], makes (2,6-Dichloro-benzylamino)-acetic acid a superior building block for high-throughput amide coupling or esterification reactions . This increased reactivity translates to faster reaction times and higher yields compared to unsubstituted benzylglycine (pKa ~4.5), enabling more efficient parallel synthesis of compound libraries for drug discovery [2].

Optimization of Lead Compound Lipophilicity in Drug Discovery

Medicinal chemists seeking to fine-tune the lipophilicity of lead compounds will find (2,6-Dichloro-benzylamino)-acetic acid's balanced XLogP3 of -0.1 [1] to be a strategic advantage. This value falls within the ideal range for oral bioavailability and brain penetration, avoiding the excessive hydrophilicity of N-benzylglycine (XLogP3 ~ -1.0) and the high lipophilicity of 2,6-dichlorobenzylamine (XLogP3 ~ 2.3) . Incorporating this building block can reduce the need for additional logP-modulating functional groups, streamlining lead optimization efforts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,6-Dichloro-benzylamino)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.